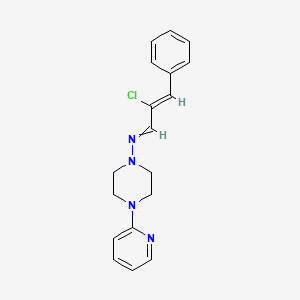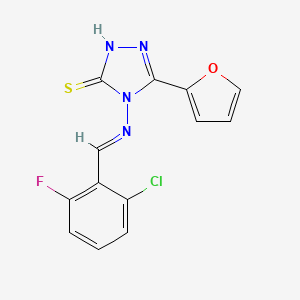![molecular formula C17H26N2O4S B5602759 N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5602759.png)
N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a pyrrolidine ring, a cyclopropyl group, and a methanesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methanesulfonamide moiety play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and methanesulfonamide-containing molecules. Examples are:
- N-{(3R,4S)-4-[(6-amino-4-methylpyridin-2-yl)methyl]pyrrolidin-3-yl}-N-methylmethanesulfonamide
- N-[(3R,4S)-4-cyclopropyl-1-[2-(pyridin-2-yl)ethyl]pyrrolidin-3-yl]methanesulfonamide
Uniqueness
What sets N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide apart is its unique combination of structural features, which confer distinct physicochemical properties and biological activities. The presence of the cyclopropyl group and methoxyphenoxy moiety enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]pyrrolidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-14-4-3-5-15(10-14)23-9-8-19-11-16(13-6-7-13)17(12-19)18-24(2,20)21/h3-5,10,13,16-18H,6-9,11-12H2,1-2H3/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQAOWLQUIIEAM-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CC(C(C2)NS(=O)(=O)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC=C1)OCCN2C[C@@H]([C@H](C2)NS(=O)(=O)C)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-one](/img/structure/B5602693.png)
![2-[(3-bromo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5602698.png)

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5602713.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5602721.png)

![4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5602728.png)
![2,6-difluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5602729.png)
![3-{[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(3-METHYLPHENYL)-3-(PROPAN-2-YL)UREA](/img/structure/B5602738.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)
)amine](/img/structure/B5602761.png)
![2-[5-(2H-1,3-BENZODIOXOL-5-YL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5602770.png)
![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)
